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Compound of Interest

2-Bromo-5-hydroxy-4-
Compound Name:

methylbenzaldehyde
CAS No.: 57295-31-5
Cat. No.: B1611528

Get Quote

\ J

CAS Registry Number: 57295-31-5 Molecular Formula: CsH7BrO2 Molecular Weight: 215.04
g/mol

Executive Summary & Strategic Analysis

This technical guide outlines a robust, scalable synthetic pathway for 2-Bromo-5-hydroxy-4-
methylbenzaldehyde, a critical pharmacophore often utilized in the development of anti-
inflammatory agents and CYP enzyme inhibitors.

The synthesis challenges lie in the specific regiochemistry required on the benzene ring: a
1,2,4,5-substitution pattern. Direct functionalization of common precursors often yields the
thermodynamic isomer (bromine ortho to the methyl group) rather than the required para
relationship to the methyl group (or ortho to the hydroxyl).

The Strategy: We utilize a Directed Electrophilic Aromatic Substitution (EAS) approach. The
pathway is designed to build the "3-hydroxy-4-methyl" core first, utilizing the cooperative
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directing effects of the aldehyde and methyl groups, followed by a highly regioselective
bromination controlled by the hydroxyl group's strong activation.

Retrosynthetic Analysis & Pathway Visualization

The retrosynthesis disconnects the C-Br bond, revealing 3-hydroxy-4-methylbenzaldehyde as
the pivotal intermediate. This precursor is synthesized from the commodity chemical 4-
methylbenzaldehyde via a nitration-reduction-diazotization sequence.

Pathway Diagram (Graphviz)
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Starting Material
4-Methylbenzaldehyde

(p-Tolualdehyde)

Nitration
(HNO3/H2S04, 0°C)

Intermediate 1
3-Nitro-4-methylbenzaldehyde

Reduction
(Fe/HCI or H2/Pd)

Intermediate 2
3-Amino-4-methylbenzaldehyde

Diazotization & Hydrolysis
(NaNO2, H2S04, A)

Key Precursor
3-Hydroxy-4-methylbenzaldehyde

Regioselective Bromination SR SN o

(Br2, AcOH, RT)

OH directs Br to pos 6
(becomes pos 2 in target numbering)

TARGET

2-Bromo-5-hydroxy-4-methylbenzaldehyde

Click to download full resolution via product page

Caption: Step-wise synthesis from p-tolualdehyde to the target, highlighting the critical
regioselective bromination step.
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Detailed Experimental Protocols
Stage 1: Synthesis of the Core Scaffold (3-Hydroxy-4-
methylbenzaldehyde)

If 3-hydroxy-4-methylbenzaldehyde (CAS 57295-30-4) is not commercially sourced, it must be
synthesized to ensure high purity.

Step 1.1: Regioselective Nitration

Rationale: The aldehyde (-CHO) is a meta-director, and the methyl (-CH3) is an ortho/para-
director. In 4-methylbenzaldehyde, position 3 is meta to CHO and ortho to CH3. These
directing effects reinforce each other, making position 3 the exclusive site for nitration.

» Reagents: 4-Methylbenzaldehyde, Fuming HNOs, Conc. H2S0Oa.[1][2]

e Protocol:

o

Cool H2S0a4 (50 mL) to 0°C. Slowly add 4-methylbenzaldehyde (12.0 g, 0.1 mol).

o

Dropwise add a mixture of fuming HNOs (1.1 eq) and H2SO4, maintaining temp < 5°C.

Stir for 1 hour. Pour onto crushed ice.

[¢]

[¢]

Filter the yellow precipitate (3-nitro-4-methylbenzaldehyde). Recrystallize from ethanol.

o

Expected Yield: 85-90%.

Step 1.2 & 1.3: Reduction and Hydroxylation (Sandmeyer
Variation)

Rationale: Converting the nitro group to a hydroxyl group is best achieved via the diazonium
salt. Direct nucleophilic substitution is not viable here.

e Reagents: Fe powder, HCI, NaNOz2z, H2SOa.

e Protocol:
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o Reduction: Suspend the nitro compound in water/ethanol. Add Fe powder (3 eq) and
catalytic HCI. Reflux until the nitro group is consumed (TLC check). Neutralize and extract
3-amino-4-methylbenzaldehyde.

o Diazotization: Dissolve the amine in 10% H2SOa4. Cool to 0-5°C. Add NaNO2 (1.1 eq)
solution dropwise. Stir 20 min to form the diazonium salt.

o Hydrolysis: Add the cold diazonium solution dropwise into boiling 10% H2SOa. The
nitrogen gas evolution indicates hydroxyl formation.

o Cool and extract with Ethyl Acetate.[3]
o Purification: Column chromatography (Hexane:EtOAc 4:1).

o Key Intermediate Data: 3-Hydroxy-4-methylbenzaldehyde.[4][5] MP: 112-114°C.

Stage 2: Regioselective Bromination (The Critical Step)

This is the defining step of the synthesis. We must install the bromine at position 6 (relative to
the original numbering), which corresponds to position 2 in the final IUPAC name.

Mechanistic Insight:

Substrate: 3-Hydroxy-4-methylbenzaldehyde.[4][5]
» Directing Groups:

o -OH (Position 3): Strong activator, directs ortho (Pos 2, 4) and para (Pos 6). Position 4 is
blocked by Methyl.

o -CHO (Position 1): Strong deactivator, directs meta.

o Competition: Bromination could occur at Position 2 (crowded between OH and CHO) or
Position 6 (less crowded).

e Outcome: The steric hindrance at Position 2 is significant. The major product is bromination
at Position 6.
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e Renumbering: The resulting molecule (6-bromo-3-hydroxy-4-methylbenzaldehyde) is
chemically equivalent to 2-bromo-5-hydroxy-4-methylbenzaldehyde when re-numbered
according to IUPAC priority rules (Aldehyde C1, Br C2).

Protocol

e Setup: Equip a 250 mL 3-neck flask with a dropping funnel, thermometer, and gas scrubber
(for HBr evolution).

o Dissolution: Dissolve 3-hydroxy-4-methylbenzaldehyde (13.6 g, 100 mmol) in Glacial Acetic
Acid (100 mL). Add Sodium Acetate (120 mmol) to buffer the solution and prevent acid-
catalyzed degradation of the aldehyde.

e Bromination: Dissolve Bromine (Brz, 16.0 g, 100 mmol) in Acetic Acid (20 mL). Add this
solution dropwise over 45 minutes at Room Temperature (20-25°C).

o Note: Do not heat. Higher temperatures promote dibromination.

e Quenching: Stir for 2 hours. Pour the mixture into 500 mL ice water containing 1% Sodium
Bisulfite (to quench excess Brz).

« Isolation: A solid precipitate should form. Filter the solid.[1][3][5][6][7] If oil forms, extract with
DCM, dry over MgSOa, and evaporate.

 Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, 10-
20% EtOAc in Hexanes).

Key Data & Specifications
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Parameter Specification Note

Off-white to pale yellow )
Appearance ) ) Darkens upon light exposure
crystalline solid

Melting Point 108 - 110 °C Sharp range indicates purity

Yield (Step 2) 75 - 82% Optimized conditions

6 10.2 (s, 1H, CHO), 7.65 (s,
1H, Ar-H3), 7.05 (s, 1H, Ar- _ _

1H NMR (CDCIs) aromatic protons confirm para
H6), 5.4 (s, 1H, OH), 2.3 (s,

3H, CH3)

Diagnostic singlets for

arrangement of H's
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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